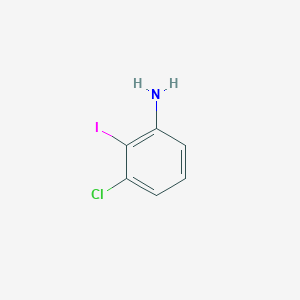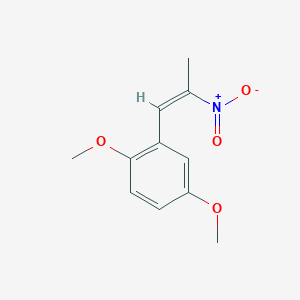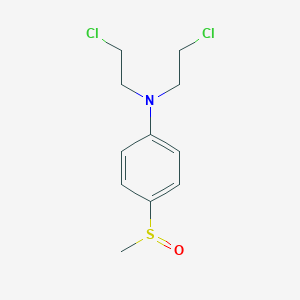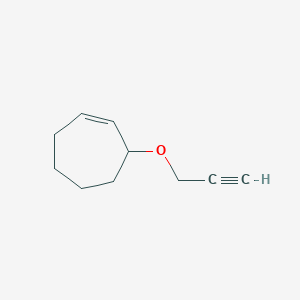
3-Prop-2-ynoxycycloheptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Prop-2-ynoxycycloheptene, also known as 3-PHC, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic properties. This compound has been extensively studied for its ability to modulate the activity of various biological pathways, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-Prop-2-ynoxycycloheptene involves the modulation of various biological pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the Nrf2 pathway. These pathways are involved in various cellular processes, including cell growth, survival, and inflammation. By modulating these pathways, 3-Prop-2-ynoxycycloheptene can have a wide range of effects on cellular function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Prop-2-ynoxycycloheptene are diverse and depend on the specific biological pathway being modulated. In cancer cells, 3-Prop-2-ynoxycycloheptene has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 3-Prop-2-ynoxycycloheptene has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. In cardiovascular cells, 3-Prop-2-ynoxycycloheptene has been shown to cause vasodilation, leading to a reduction in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Prop-2-ynoxycycloheptene in lab experiments include its ability to modulate multiple biological pathways, making it a versatile tool for studying cellular function. Additionally, 3-Prop-2-ynoxycycloheptene is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of using 3-Prop-2-ynoxycycloheptene in lab experiments is its potential toxicity, which can vary depending on the specific cell type and concentration used.
Zukünftige Richtungen
There are several future directions for research on 3-Prop-2-ynoxycycloheptene. One area of interest is the development of new drugs based on the structure of 3-Prop-2-ynoxycycloheptene, which could have improved pharmacological properties. Another area of interest is the identification of new biological pathways that can be modulated by 3-Prop-2-ynoxycycloheptene, which could lead to the discovery of new therapeutic targets. Finally, further studies are needed to better understand the potential toxic effects of 3-Prop-2-ynoxycycloheptene, which could inform the development of safer and more effective drugs.
Synthesemethoden
The synthesis of 3-Prop-2-ynoxycycloheptene involves the reaction of cycloheptenone with propargyl bromide in the presence of a base, such as potassium carbonate. This reaction results in the formation of 3-Prop-2-ynoxycycloheptene, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 3-Prop-2-ynoxycycloheptene have been extensively studied in various scientific fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, 3-Prop-2-ynoxycycloheptene has been shown to inhibit the growth of cancer cells by modulating the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway. In neuroscience, 3-Prop-2-ynoxycycloheptene has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular research, 3-Prop-2-ynoxycycloheptene has been shown to have vasodilatory effects, making it a potential treatment for hypertension.
Eigenschaften
CAS-Nummer |
150546-31-9 |
|---|---|
Produktname |
3-Prop-2-ynoxycycloheptene |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3-prop-2-ynoxycycloheptene |
InChI |
InChI=1S/C10H14O/c1-2-9-11-10-7-5-3-4-6-8-10/h1,5,7,10H,3-4,6,8-9H2 |
InChI-Schlüssel |
JOSFXENEDGPHNR-UHFFFAOYSA-N |
SMILES |
C#CCOC1CCCCC=C1 |
Kanonische SMILES |
C#CCOC1CCCCC=C1 |
Synonyme |
Cycloheptene, 3-(2-propynyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



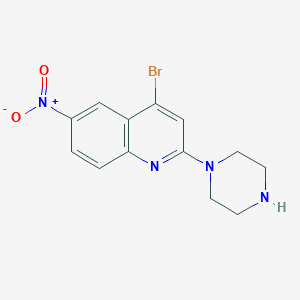
![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)
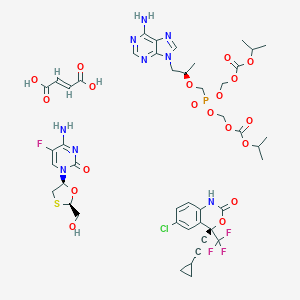
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)
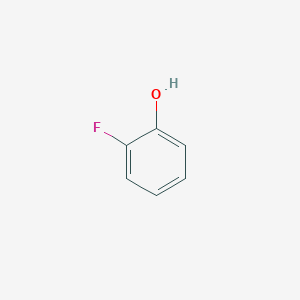
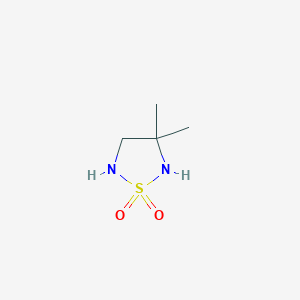
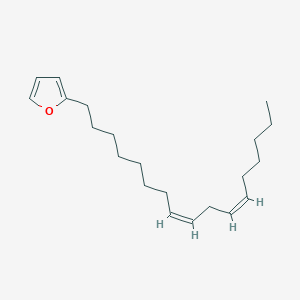
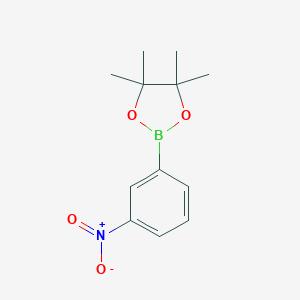
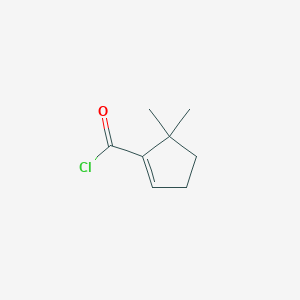
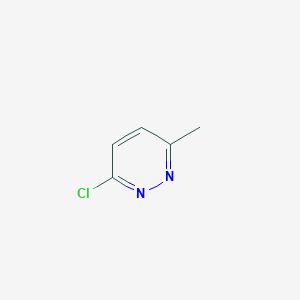
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)
